Ethyl 4-(2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate
Description
Ethyl 4-(2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate is a structurally complex molecule featuring:
- A tetrahydroisoquinolinone core (1-oxo-1,2,3,4-tetrahydroisoquinoline), which is a bicyclic system known for its role in medicinal chemistry due to conformational rigidity and binding affinity .
- An acetamido benzoate ester at the 5-position of the tetrahydroisoquinoline, contributing to solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 4-[[2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25BrN2O5/c1-2-34-27(33)19-8-12-21(13-9-19)29-25(31)17-35-24-5-3-4-23-22(24)14-15-30(26(23)32)16-18-6-10-20(28)11-7-18/h3-13H,2,14-17H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSVFHMHUHJADQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory effects, supported by relevant studies and data.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C22H24BrN3O5
- Molecular Weight : 486.322 g/mol
The presence of the bromobenzyl group and the tetrahydroisoquinoline moiety is significant in determining its biological activity.
Antibacterial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit notable antibacterial properties. For instance:
- Study Findings : A series of N-benzyl derivatives showed significant activity against Gram-positive bacteria and moderate activity against Gram-negative strains. The presence of the bromine atom in the benzyl group enhances the compound's interaction with bacterial cell membranes, potentially increasing its efficacy against resistant strains .
| Compound | Activity Against | Reference |
|---|---|---|
| N-benzyl derivatives | Gram-positive bacteria | |
| Salinomycin N-benzyl amides | MRSA |
Anticancer Activity
The anticancer potential of this compound has been explored through various analogues. Key findings include:
- Mechanism : The compound exhibits cytotoxicity against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structural components contribute to its ability to disrupt cellular processes crucial for cancer cell survival .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties:
- Urease Inhibition : Studies on similar compounds have shown significant urease inhibitory activity. Urease is an important target in treating infections caused by urease-producing bacteria .
Case Studies
Several case studies highlight the biological activity of this compound:
-
Anticancer Efficacy in Vivo :
- A study involving animal models demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
-
Synergistic Effects with Antibiotics :
- Research indicated that combining this compound with standard antibiotics enhanced antibacterial efficacy against resistant strains of Staphylococcus aureus. This suggests potential applications in combination therapies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Core Structure Variations: Analogs like thiazolidinones (e.g., compounds 4a-j in ) replace the tetrahydroisoquinolinone core with a thiazolidinone ring, altering conformational flexibility and hydrogen-bonding capacity.
- Ester Functionality : The benzoate ester in the target compound is shared with pesticide agents like diclofop-methyl (), suggesting esterase-mediated hydrolysis as a common metabolic pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
